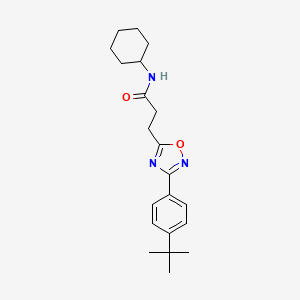
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. It is thought to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, which is responsible for excitatory neurotransmission. Additionally, it has been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticonvulsant and anxiolytic effects at low doses, making it an ideal candidate for studying the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One of the most promising areas of research is its potential as a neuroprotective agent in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high potency and selectivity make it an ideal candidate for studying the GABAergic system and its potential applications in various neurological disorders. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Métodos De Síntesis
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of tert-butyl 4-(2-aminoethyl)benzoate with cyclohexyl isocyanate, followed by cyclization with triphosgene and N-cyclohexylpropanamide. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
The potential applications of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in scientific research are vast. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-11-9-15(10-12-16)20-23-19(26-24-20)14-13-18(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAUODFXYTVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

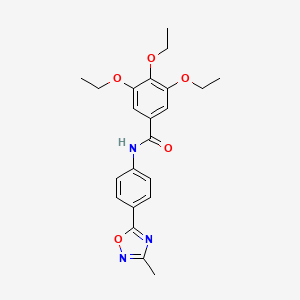
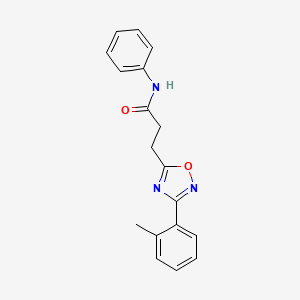

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)

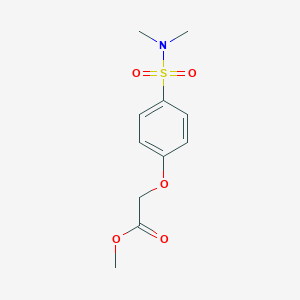

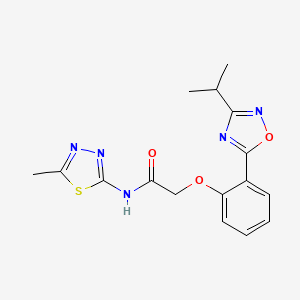

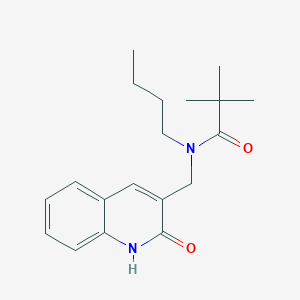
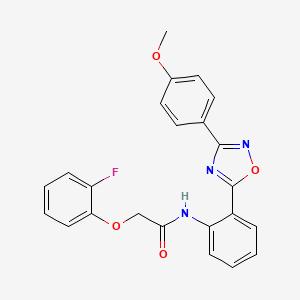

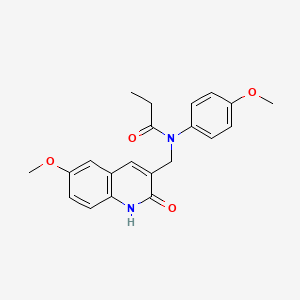
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)